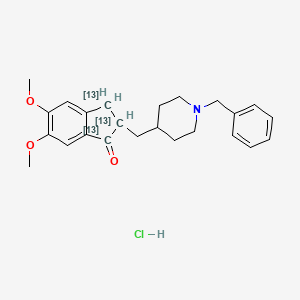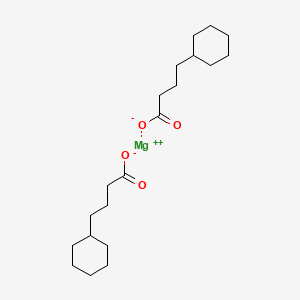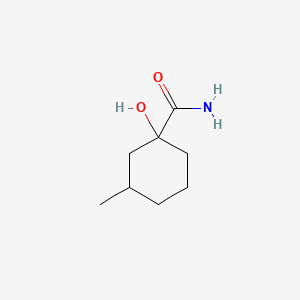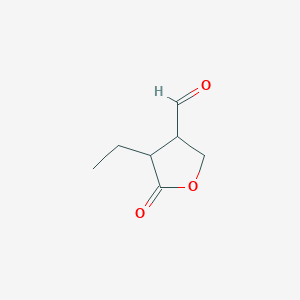
Donepezil-13C3Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Donepezil-13C3Hydrochloride: is a labeled compound of Donepezil Hydrochloride, which is a reversible acetylcholinesterase inhibitor. Donepezil Hydrochloride is primarily used in the treatment of Alzheimer’s disease to improve cognitive performance by increasing the concentration of acetylcholine in the brain . The labeled version, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Donepezil Hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Donepezil Hydrochloride involves several steps, including the synthesis of the indanone and piperidine moieties, followed by their coupling . The labeled compound, Donepezil-13C3Hydrochloride, is synthesized by incorporating carbon-13 isotopes into the molecular structure during the synthesis process.
Industrial Production Methods: The industrial production of Donepezil Hydrochloride typically involves the following steps :
Synthesis of Indanone Moiety: The indanone moiety is synthesized through a series of reactions, including Friedel-Crafts acylation and reduction.
Synthesis of Piperidine Moiety: The piperidine moiety is synthesized through a series of reactions, including alkylation and cyclization.
Coupling Reaction: The indanone and piperidine moieties are coupled together using a suitable coupling agent.
Purification: The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Donepezil Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Donepezil Hydrochloride can be oxidized using oxidizing agents such as Chloramine-T in an acidic medium.
Substitution: Substitution reactions can involve nucleophilic or electrophilic reagents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Donepezil Hydrochloride can lead to the formation of various oxidative degradation products .
Scientific Research Applications
Chemistry: Donepezil-13C3Hydrochloride is used in chemical research to study the metabolic pathways and degradation products of Donepezil Hydrochloride .
Biology: In biological research, this compound is used to investigate the pharmacokinetics and biodistribution of Donepezil Hydrochloride in biological systems .
Medicine: In medical research, this compound is used to study the efficacy and safety of Donepezil Hydrochloride in the treatment of Alzheimer’s disease and other neurodegenerative disorders .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of Donepezil Hydrochloride formulations .
Mechanism of Action
Donepezil Hydrochloride exerts its effects by selectively and reversibly inhibiting the acetylcholinesterase enzyme, which is responsible for the hydrolysis of acetylcholine . By inhibiting this enzyme, Donepezil Hydrochloride increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission in the central nervous system. This leads to improved cognitive function in patients with Alzheimer’s disease .
Comparison with Similar Compounds
Galantamine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor that is used to treat dementia associated with Alzheimer’s and Parkinson’s disease.
Tacrine: An older acetylcholinesterase inhibitor that was withdrawn from the market due to its side effects.
Uniqueness: Donepezil Hydrochloride is unique in its high selectivity and reversible inhibition of acetylcholinesterase, which results in fewer side effects compared to other cholinesterase inhibitors . Additionally, its long half-life allows for once-daily dosing, which improves patient compliance .
Properties
Molecular Formula |
C24H30ClNO3 |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i13+1,20+1,24+1; |
InChI Key |
XWAIAVWHZJNZQQ-RPXFAUAJSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[13CH2][13CH]([13C]2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)







![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)
![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)

![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)
